molecular formula C10H7F3N2O B11877985 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B11877985
M. Wt: 228.17 g/mol
InChI Key: FQKJASFPJVAHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone (CAS 1956319-31-5) is a chemical reagent with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . It features an imidazo[1,2-a]pyridine core, which is a drug-privileged scaffold renowned for its broad relevance in medicinal chemistry due to its ability to interact with various biological targets . The presence of the trifluoromethyl group at the 7-position is a key structural feature, as this moiety is known to enhance metabolic stability, lipophilicity, and electronic properties of a molecule, making it a valuable target for optimization in drug discovery programs . While this specific derivative serves as a versatile building block, the imidazo[1,2-a]pyridine scaffold is widely recognized for its diverse pharmacological activities. Scientific literature indicates that related compounds exhibit significant potential as anti-inflammatory agents, specifically as selective cyclooxygenase-2 (COX-2) inhibitors . Furthermore, analogs within this structural class have demonstrated promising antitumor, antimicrobial, and antiviral properties in research settings . This compound is intended for use in research and development as a key synthetic intermediate to create novel molecules for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-3-2-7(10(11,12)13)4-9(15)14-8/h2-5H,1H3

InChI Key

FQKJASFPJVAHEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Method F (adapted from):

    • Reactants : 6-(Trifluoromethyl)pyridin-2-amine (1 eq), 1-(2-pyridyl)ethanone (1 eq), iodine (1.2 eq).

    • Procedure : The mixture is stirred at 110°C for 4 hours, followed by 70°C for 12 hours. Subsequent addition of NaOH (10 eq) and H₂O facilitates hydrolysis, with final acidification to pH 8 using HCl.

    • Key Step : Iodine acts as an oxidizing agent, promoting cyclization via formation of an intermediate Schiff base. The trifluoromethyl group remains intact under these conditions.

    • Yield : Crude yields of ~80% are typical, with purification via silica gel chromatography or preparative HPLC.

Structural Confirmation

  • ¹H NMR : Characteristic signals include a singlet for the ethanone methyl group (δ 2.6 ppm) and aromatic protons adjacent to the trifluoromethyl group (δ 7.8–8.6 ppm).

  • MS (ESI) : A molecular ion peak at m/z 299 [M+H]⁺ confirms the target structure.

Multicomponent Reaction (MCR) with TosOH Catalysis

Multicomponent reactions offer a streamlined route to imidazo[1,2-a]pyridines. The trifluoromethyl group can be pre-installed in the 2-aminopyridine component.

Protocol (Method A,)

  • Reactants :

    • 6-(Trifluoromethyl)pyridin-2-amine (1 eq)

    • Pyridine-2-carbaldehyde (1 eq)

    • 2-Isocyano-2,4,4-trimethylpentane (1 eq)

    • p-Toluenesulfonic acid (TosOH, 0.2 eq) in methanol.

  • Conditions : Stirring at 70°C for 12 hours induces a Ugi-type reaction, forming the imidazo ring.

  • Workup : Extraction with ethyl acetate and chromatography yield the product (70–85% yield).

Advantages

  • Atom Economy : Three components converge in a single pot, minimizing waste.

  • Functional Group Tolerance : The trifluoromethyl group remains stable under acidic conditions.

Three-Component Reaction with Phenacyl Bromide Derivatives

A one-pot method reported by J. Comb. Chem. (2010) utilizes phenacyl bromides, pyridine, and thiocyanate. Adapting this for the target compound:

Modified Procedure

  • Reactants :

    • 2-Bromo-1-(trifluoromethyl)ethanone (1 eq)

    • Pyridine (1 eq)

    • Ammonium thiocyanate (1 eq).

  • Conditions : Reflux in ethanol for 24 hours without catalyst.

  • Outcome : The reaction forms the imidazo[1,2-a]pyridine core, though yields may be lower (~50%) due to steric hindrance from the trifluoromethyl group.

Post-Synthetic Trifluoromethylation

For cases where the trifluoromethyl group cannot be introduced early, late-stage trifluoromethylation is an option.

Bromination-Trifluoromethylation Sequence

  • Bromination (Method G,) :

    • Treat 7-bromoimidazo[1,2-a]pyridin-2-yl ethanone with NBS in acetonitrile at 30°C.

  • Trifluoromethylation :

    • Use Umemoto’s reagent (CF₃+ source) or CF₃Cu in DMF at 100°C to replace bromine with CF₃.

Challenges

  • Regioselectivity : Ensuring CF₃ incorporation at position 7 requires directing groups or harsh conditions.

  • Yield : Typically <40% due to side reactions.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)PurificationAdvantages
Cyclocondensation6-CF₃-pyridin-2-amine, 1-(2-pyridyl)ethanone80Silica chromatographyHigh yield, one-step synthesis
MCR with TosOH6-CF₃-pyridin-2-amine, aldehyde, isocyanide75Prep-HPLCAtom-efficient, scalable
Three-component2-Bromo-1-CF₃-ethanone, pyridine50RecrystallizationSimple setup, no catalyst
Post-synthetic CF₃7-Bromo-imidazo[1,2-a]pyridine35Column chromatographyFlexibility in CF₃ introduction

Scale-Up Considerations and Industrial Relevance

  • Cyclocondensation is preferred for large-scale synthesis due to robustness and high yields.

  • Safety : Trifluoromethylating agents (e.g., CF₃Cu) require handling under inert atmospheres due to moisture sensitivity.

  • Cost : 6-(Trifluoromethyl)pyridin-2-amine is commercially available but expensive (~$500/g), necessitating in-house synthesis for economic viability .

Chemical Reactions Analysis

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

  • 1-(8-(4-(Trifluoromethyl)phenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (Compound 3k) Structure: Trifluoromethyl at the para position of the phenyl ring attached to position 8 of the imidazo[1,2-a]pyridine. Comparison: The trifluoromethyl group on the phenyl ring enhances hydrophobicity compared to the target compound’s direct substitution on the heterocycle.
  • 1-(3-Ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone Structure: Ethylsulfonyl (-SO₂C₂H₅) at position 3 and trifluoromethyl at position 4. Properties: Synthesized via bromination and oxidation steps; LC-MS mass 366.8 (brominated intermediate) .

Triazolo[1,5-a]pyrimidine Derivatives

  • 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Structure: Triazolo[1,5-a]pyrimidine core with -CF₃ at position 2 and ethanone at position 5. Properties: Molecular formula C₈H₅F₃N₄O₂, molecular weight 246.148, ChemSpider ID 26455744 .

Biological Activity

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C9H8F3N3
  • Molecular Weight : 215.17 g/mol
  • IUPAC Name : [7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone
  • InChI Key : NKJKWFFDODQOMR-UHFFFAOYSA-N
  • SMILES : C1=CN2C=C(N=C2C=C1C(F)(F)F)CN

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases lipophilicity and metabolic stability, allowing for effective membrane permeability and protein interactions. This interaction can lead to modulation of various biochemical pathways, including enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 0.126 μM to 0.87 μM . The selectivity index indicates a significant differentiation in activity between cancerous and non-cancerous cells.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties against a range of pathogens. For example, certain derivatives demonstrated effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MIC) as low as 0.25–1 μg/mL . This suggests that this compound could possess similar antimicrobial capabilities.

Case Study 1: Anticancer Efficacy

In a study involving the treatment of MDA-MB-231 cells with imidazo[1,2-a]pyridine derivatives, it was observed that these compounds inhibited lung metastasis more effectively than known inhibitors like TAE226. The treatment resulted in a significant reduction in metastatic nodules in mouse models .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against various bacterial strains. The findings revealed that these compounds exhibited robust activity against several strains, supporting their potential use as therapeutic agents in infectious diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridineStructureAnticancer (IC50 = 0.126 μM), Antimicrobial (MIC = 0.5 μg/mL)
8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridineStructureModerate anticancer activity

Q & A

Q. What are the established synthetic protocols for 1-(7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting from substituted pyridine derivatives. A common approach includes:

  • Step 1 : Condensation of 2-aminopyridine derivatives with α-bromo ketones (e.g., bromopyruvate esters) to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Bromination at the ethanone moiety using HBr in acetic acid, achieving regioselective substitution (e.g., 76% yield reported in ).
  • Step 3 : Functionalization of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction times (e.g., 140°C for 4 hours in 1,4-dioxane) .
  • Purification via reversed-phase column chromatography to improve purity (>90%) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the imidazo[1,2-a]pyridine scaffold and trifluoromethyl group positioning (e.g., δ 2.65 ppm for methyl groups in ).
  • LC-MS : Retention time (tR) and mass-to-charge ratio (m/z) for purity assessment (e.g., m/z 366.8 for brominated intermediates ).
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, though limited data are available for this specific derivative.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazards : Skin/eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
  • Preventive Measures :
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid inhalation of dust; store in sealed containers away from oxidizers .
  • Decomposition Products : Carbon oxides, hydrogen fluoride, and sulfur oxides may form under extreme conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?

The trifluoromethyl group enhances:

  • Lipophilicity : Improves membrane permeability (logP increased by ~1.5 vs. methyl analogs) .
  • Metabolic Stability : Reduces oxidative degradation in vivo .
  • Bioactivity : In imidazo[1,2-a]pyridines, trifluoromethylation correlates with 2–5× higher antimicrobial activity against Gram-positive bacteria .

Table 1 : Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives

CompoundSubstituentIC50 (Anticancer, μM)MIC (Antimicrobial, μg/mL)
1-(7-CF3-imidazo)ethanoneCF312.3 ± 1.24.8 (S. aureus)
1-(7-CH3-imidazo)ethanoneCH328.7 ± 3.112.5 (S. aureus)

Q. What methodological approaches resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Isomerism : Confirm regiochemistry via NOESY NMR to rule out positional ambiguities .
  • Solubility Differences : Pre-saturate media with DMSO (≤1% v/v) to ensure consistent compound dispersion .

Case Study : A 2024 study reported conflicting PI3Kα inhibition values (IC50 = 8 nM vs. 23 nM). Resolution involved verifying enzyme source (recombinant vs. cell lysate) and normalizing ATP concentrations .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets like acetylcholinesterase (RMSD ≤ 2.0 Å) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity. For example, CF3 (σ = 3.92) increases kinase inhibition vs. Cl (σ = 2.94) .
  • ADMET Prediction : SwissADME to optimize logP (ideal range: 2–3) and reduce hepatotoxicity risks .

Q. What strategies mitigate regioselectivity challenges during bromination or sulfonylation reactions?

  • Directing Groups : Introduce temporary protecting groups (e.g., ethyl sulfanyl) to steer bromination to the ethanone position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich sites .
  • Catalytic Control : Use Pd(OAc)2 to achieve >90% selectivity in C-H functionalization .

Q. How do structural modifications at the 2- and 7-positions impact the compound’s photophysical properties?

  • Fluorescence Quenching : Trifluoromethyl groups reduce quantum yield (Φ = 0.12 vs. 0.35 for H-substituted analogs) due to heavy atom effects .
  • Absorption Shifts : Electron-withdrawing groups (e.g., CF3) redshift λmax by ~20 nm in UV-Vis spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.